molecular formula C20H25NO4S2 B254523 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide

Katalognummer B254523
Molekulargewicht: 407.6 g/mol
InChI-Schlüssel: VEUZQSRFPAWOAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide is a synthetic compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, the compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 results in an increase in cAMP levels, which has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide are diverse. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). The compound has also been shown to reduce oxidative stress and inflammation in the brain, which has neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide in lab experiments include its unique chemical structure, mechanism of action, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.

Zukünftige Richtungen

There are several future directions for the research of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide. These include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of the compound's pharmacokinetic properties. Additionally, the compound's potential as a drug delivery system and its interactions with other drugs should be further studied. Furthermore, the compound's potential as a diagnostic tool for various diseases should also be explored.
Conclusion:
In conclusion, 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide is a synthetic compound with potential therapeutic applications. The compound's unique chemical structure and mechanism of action have been extensively studied, and it has shown promising results in the treatment of various diseases. However, further research is needed to fully understand the compound's potential and limitations.

Synthesemethoden

The synthesis of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide involves several steps. The first step involves the reaction of 3,4-dimethylphenol and 2-bromoethyl acetate to form 2-(3,4-dimethylphenoxy)ethyl acetate. The second step involves the reaction of 2-(3,4-dimethylphenoxy)ethyl acetate with 3-methylthiophene-2-carbaldehyde to form 2-(3,4-dimethylphenoxy)-N-(3-methylthien-2-yl)methyl)acetamide. The final step involves the reaction of 2-(3,4-dimethylphenoxy)-N-(3-methylthien-2-yl)methyl)acetamide with tetrahydrothiophene-3,3-dioxide to form 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, the compound has shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, the compound has shown neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Eigenschaften

Produktname

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide

Molekularformel

C20H25NO4S2

Molekulargewicht

407.6 g/mol

IUPAC-Name

2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C20H25NO4S2/c1-14-4-5-18(10-16(14)3)25-12-20(22)21(11-19-15(2)6-8-26-19)17-7-9-27(23,24)13-17/h4-6,8,10,17H,7,9,11-13H2,1-3H3

InChI-Schlüssel

VEUZQSRFPAWOAF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3)C

Kanonische SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.